molecular formula C15H12N2O B11173432 N-(cyanomethyl)biphenyl-4-carboxamide

N-(cyanomethyl)biphenyl-4-carboxamide

Cat. No.: B11173432
M. Wt: 236.27 g/mol
InChI Key: CLGSMLGISGSWQF-UHFFFAOYSA-N
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Description

N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound with the molecular formula C15H12N2O. This compound is characterized by the presence of a cyanomethyl group attached to a biphenyl structure, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-bromobenzonitrile with benzylamine under specific conditions. The reaction is catalyzed by a palladium complex in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in anti-HIV research, it has been shown to inhibit the reverse transcriptase enzyme, thereby preventing the replication of the virus. The compound’s cyanomethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific biphenyl structure and the presence of both cyanomethyl and carboxamide groups. This combination imparts distinct chemical properties, making it valuable in various research fields. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(cyanomethyl)-4-phenylbenzamide

InChI

InChI=1S/C15H12N2O/c16-10-11-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,11H2,(H,17,18)

InChI Key

CLGSMLGISGSWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC#N

Origin of Product

United States

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